![molecular formula C16H28F3NSSn B2970802 5-(Tributylstannyl)-2-(trifluoromethyl)thiazole CAS No. 1446443-13-5](/img/structure/B2970802.png)
5-(Tributylstannyl)-2-(trifluoromethyl)thiazole
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Overview
Description
5-(Tributylstannyl)-2-(trifluoromethyl)thiazole, also known as Tributyl(thiazol-5-yl)stannane, is a compound with the molecular formula C15H29NSSn . It has a molecular weight of 374.174 g/mol . The IUPAC name for this compound is tributyl (1,3-thiazol-5-yl)stannane .
Synthesis Analysis
The synthesis of compounds similar to 5-(Tributylstannyl)-2-(trifluoromethyl)thiazole often involves the use of trifluoroacetic anhydride in the presence of NEt3 . This method allows for the synthesis of structurally diverse 5-(perfluoroalkyl)isoxazole derivatives .Molecular Structure Analysis
The molecular structure of 5-(Tributylstannyl)-2-(trifluoromethyl)thiazole is characterized by a thiazole ring attached to a tributylstannyl group and a trifluoromethyl group . Thiazolo[5,4-d]thiazole (TTz) is an organic heterocycle moiety which has previously shown remarkable properties as a conjugated polymer and in solution-based studies .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .Scientific Research Applications
Reagent for the Preparation of Heteroaryl Compounds
2-Benzyloxymethyl-5-(tributylstannyl)tetrazole, a compound closely related to 5-(Tributylstannyl)-2-(trifluoromethyl)thiazole, serves as a reagent for converting aryl- and heteroaryl-halides into 5-aryl- and 5-heteroaryl-1H-tetrazoles through a copper(I) iodide co-catalyzed Stille palladium-catalyzed cross-coupling reaction. This process achieves yields ranging from 35–93% and allows for the synthesis of electron-neutral and electron-poor substrates (Bookser, 2000).
Building Blocks for Functionalized Thiazoles
2-Substituted 5-acetyl-4-thiazolyl triflates, structurally similar to 5-(Tributylstannyl)-2-(trifluoromethyl)thiazole, are recognized as versatile building blocks for creating functionalized thiazoles. They facilitate the preparation of these thiazoles via palladium-catalyzed cross-coupling reactions with organometallic reagents. This approach enables the synthesis of a variety of thiazoles that are potentially useful in medicinal chemistry and materials science (Arcadi et al., 1999).
Synthesis of Heterocyclic Compounds
Tributyl(3,3,3-trifluoro-1-propynyl)stannane, related to the compound of interest, has been used for the 1,3-dipolar cycloaddition with diazomethane, phenylazide, and acetonitrile oxide. This reaction produces (tributylstannyl)trifluoromethyl-pyrazole, -triazole, and -isoxazole, showcasing the utility of tributylstannyl compounds in synthesizing various heterocyclic compounds that can serve as functional groups or building blocks in organic synthesis (Hanamoto et al., 2004).
Domino Synthesis of Key Intermediates
A one-pot domino synthesis approach has been reported for the synthesis of 5-(trifluoromethyl)-2-thiazolamine, a key intermediate in manufacturing various pharmaceuticals and chemicals. This synthesis pathway highlights the importance of 5-(Tributylstannyl)-2-(trifluoromethyl)thiazole derivatives in the efficient and cost-effective production of important intermediates for further pharmaceutical development (Bao et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
tributyl-[2-(trifluoromethyl)-1,3-thiazol-5-yl]stannane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF3NS.3C4H9.Sn/c5-4(6,7)3-8-1-2-9-3;3*1-3-4-2;/h1H;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYSQEBJVYSYEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28F3NSSn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tributylstannyl)-2-(trifluoromethyl)thiazole |
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